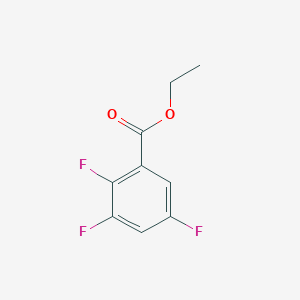

Ethyl 2,3,5-trifluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,3,5-trifluorobenzoate is an organic compound with the molecular formula C9H7F3O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions, and the carboxyl group is esterified with an ethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which can influence its reactivity and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2,3,5-trifluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,5-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2,3,5-trifluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

Oxidation: Potassium permanganate in an aqueous medium can oxidize the ester to the acid.

Major Products:

Substitution: Products depend on the nucleophile used, resulting in compounds like amides or thioesters.

Reduction: The major product is 2,3,5-trifluorobenzyl alcohol.

Oxidation: The major product is 2,3,5-trifluorobenzoic acid.

Applications De Recherche Scientifique

Ethyl 2,3,5-trifluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the development of materials with unique properties, such as fluorinated polymers and coatings.

Mécanisme D'action

The mechanism of action of ethyl 2,3,5-trifluorobenzoate in biological systems is not fully understood. its fluorinated structure can influence its interaction with biological molecules. The trifluoromethyl groups can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems. Additionally, the ester group can undergo hydrolysis to release the active 2,3,5-trifluorobenzoic acid, which may interact with specific molecular targets.

Comparaison Avec Des Composés Similaires

Ethyl 3-fluorobenzoate: Similar structure but with only one fluorine atom, leading to different reactivity and applications.

2,3,4,5-tetrafluorobenzoate: Contains four fluorine atoms, which can significantly alter its chemical properties compared to ethyl 2,3,5-trifluorobenzoate.

2,3,5,6-tetrafluorobenzoate: Another tetrafluorinated derivative with distinct reactivity patterns.

Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Activité Biologique

Ethyl 2,3,5-trifluorobenzoate is a fluorinated organic compound that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, including its cytotoxic effects, mechanisms of action, and therapeutic potential.

This compound is characterized by the presence of three fluorine atoms attached to a benzoate structure. The trifluoromethyl groups significantly influence the electronic properties of the molecule, enhancing its reactivity in various chemical reactions. This compound serves as a model substrate in studies of enzyme-catalyzed reactions, particularly those involving ester hydrolysis. The mechanism of action involves hydrolysis by esterases, leading to the release of 2,3,5-trifluorobenzoic acid and ethanol, which can further interact with biological targets to modulate enzyme activity and protein interactions .

Cytotoxicity and Antitumor Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human chronic myelogenous leukemia (CML) cell lines (K562), with an IC50 value indicating potent anti-proliferative effects. The presence of fluorine atoms appears to enhance this activity compared to non-fluorinated analogs .

Case Study: Cytotoxic Evaluation

- Cell Line : K562 (human CML)

- IC50 Value : Not specified in available data but indicated as significant.

- Mechanism : Induction of apoptosis and inhibition of key signaling pathways such as BCR-ABL and AKT/mTOR .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and number of fluorine atoms play a crucial role in the biological activity of this compound. Modifications to the benzene ring can lead to variations in potency and selectivity against different cancer types. For example, derivatives with additional functional groups or altered fluorination patterns showed varying degrees of cytotoxicity .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development. Its ability to enhance metabolic stability and bioavailability is particularly relevant in designing new pharmaceuticals. Research into its derivatives may lead to novel agents with improved efficacy against cancer and other diseases .

Comparative Analysis

A comparative analysis of this compound with other fluorinated compounds reveals distinct differences in biological activity based on structural variations:

| Compound | Fluorination Pattern | Biological Activity |

|---|---|---|

| This compound | 2,3,5 | Significant cytotoxicity |

| Ethyl 2,4-difluorobenzoate | 2,4 | Moderate activity |

| Ethyl 3,4-difluorobenzoate | 3,4 | Lower cytotoxicity |

Propriétés

IUPAC Name |

ethyl 2,3,5-trifluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTATVMWLWOVNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-01-6 |

Source

|

| Record name | Ethyl 2,3,5-trifluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.